4-Nitropyrimidine
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Overview
Description
4-Nitropyrimidine is an organic compound with the molecular formula C4H3N3O2 It is a derivative of pyrimidine, characterized by the presence of a nitro group (-NO2) at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyrimidine typically involves the nitration of pyrimidine. One common method is the reaction of pyrimidine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis process. This method involves the use of microreactor technology to ensure efficient mixing and heat transfer, thereby minimizing the risk of hot spots and improving the overall yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitropyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 4-Aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of pyrimidine.
Scientific Research Applications
4-Nitropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitropyrimidine and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, these compounds can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. The nitro group plays a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
4-Nitropyridine: Similar to 4-nitropyrimidine but with a pyridine ring instead of a pyrimidine ring.
2,4-Dinitropyrimidine: Contains two nitro groups and exhibits different reactivity and applications compared to this compound.
4-Aminopyrimidine: The reduced form of this compound, used in the synthesis of various biologically active compounds.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a nitro group at the fourth position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized derivatives for research and industrial applications .
Properties
IUPAC Name |
4-nitropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPOSTLNPSOSSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663903 |
Source
|
Record name | 4-Nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122429-13-4 |
Source
|
Record name | 4-Nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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